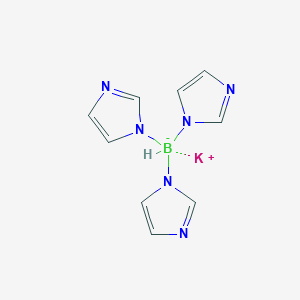

potassium tris(1H-imidazol-1-yl)boranuide

Description

Historical Context of Poly(azolyl)borate Ligands and Their Structural Evolution

The journey of poly(azolyl)borate ligands began in 1966 with the pioneering synthesis of hydrotris(pyrazolyl)borates by Trofimenko. rsc.org These ligands, often referred to as "scorpionate" ligands, quickly garnered attention due to their versatile coordination chemistry. The initial generation of these ligands typically formed octahedral complexes with metals. nih.gov

A significant leap in their evolution was the introduction of bulky substituents on the azolyl rings, marking the advent of the "second generation" of these ligands. nih.gov This modification allowed for the isolation of metal complexes with only one ligand, leaving coordination sites on the metal available for catalytic processes. nih.gov The "third generation" involved the substitution of the hydrogen atom on the boron with an alkyl or aryl group. nih.gov

Over the past five decades, the family of poly(azolyl)borate ligands has expanded to include a wide variety of five-membered N-heterocyclic groups. rsc.org This expansion has been driven by the desire to fine-tune the electronic and steric properties of the resulting metal complexes. nih.gov The development of new synthetic routes, such as the reaction of haloboranes with in situ formed azolides under mild conditions, has further facilitated the synthesis of a diverse range of these ligands, including those with functional groups that were previously inaccessible. nih.gov

The imidazole-based counterparts, including tris(1H-imidazol-1-yl)boranuide, represent a key branch in this evolutionary tree. The substitution of pyrazole (B372694) with imidazole (B134444) introduces different electronic properties and coordination behaviors, offering new avenues for research and application. benthamdirect.com

Significance of Boron-Nitrogen Frameworks in Contemporary Coordination Chemistry

Boron-nitrogen (B-N) frameworks are fundamental to the structure and function of a wide array of compounds in coordination chemistry. The dative bond between a Lewis acidic boron center and a Lewis basic nitrogen atom is a key feature that imparts stability and unique electronic properties to these molecules. acs.orgresearchgate.net This interaction can lead to the transformation of the boron center from a trigonal planar to a tetrahedral geometry. researchgate.net

Overview of Current Academic Research Trajectories for Tris(1H-imidazol-1-yl)boranuide Systems

Current research on tris(1H-imidazol-1-yl)boranuide and related systems is multifaceted, exploring their potential in catalysis, materials science, and bioinorganic chemistry. rsc.orgbenthamdirect.com One major area of investigation is the synthesis of novel transition metal complexes and the study of their catalytic activities. The tunability of the ligand's steric and electronic properties through substitution on the imidazole rings allows for the design of catalysts with high selectivity and efficiency. nih.gov

Researchers are also exploring the use of these ligands in the development of new materials. For example, the incorporation of boron-nitrogen coordination polymers into materials can lead to unique properties, such as enhanced thermal stability. acs.orgcmu.edu The facile formation of boron-nitrogen adduct bonds provides a versatile approach to constructing complex macromolecular architectures. cmu.edu

In the realm of bioinorganic chemistry, tris(imidazolyl)borate ligands are being used to model the active sites of metalloenzymes. rsc.org The imidazole moieties mimic the histidine residues that often coordinate to metal ions in biological systems. This allows for the study of reaction mechanisms and the development of synthetic enzyme mimics.

Furthermore, computational studies, such as those using density functional theory, are being employed to systematically investigate the properties of poly(azolyl)borate ligands. rsc.orgnih.gov These studies provide valuable insights into bond strengths, ligand tunability, and the effects of ligand substitution on the coordinated metal ions, guiding the rational design of new ligands and complexes with desired properties. rsc.orgnih.gov

Data Tables

Table 1: Properties of Potassium Tris(1H-imidazol-1-yl)hydroborate

| Property | Value |

|---|---|

| CAS Number | 98047-23-5 glpbio.com |

| Molecular Formula | C9H10BKN6 glpbio.com |

Table 2: Comparison of Poly(azolyl)borate Ligand Generations

| Generation | Key Structural Feature | Impact on Coordination Chemistry |

|---|---|---|

| First | Unsubstituted pyrazolyl rings | Formation of octahedral "sandwich" complexes. nih.gov |

| Second | Bulky substituents on azolyl rings | Allows for monoligand complexes, creating vacant coordination sites for catalysis. nih.gov |

Properties

Molecular Formula |

C9H10BKN6 |

|---|---|

Molecular Weight |

252.13 g/mol |

IUPAC Name |

potassium;tri(imidazol-1-yl)boranuide |

InChI |

InChI=1S/C9H10BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-10H;/q-1;+1 |

InChI Key |

GWYHSUYRPGOWCB-UHFFFAOYSA-N |

Canonical SMILES |

[BH-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Tris 1h Imidazol 1 Yl Boranuide and Its Derivatives

Precursor Synthesis and Imidazole (B134444) Functionalization Strategies

The foundation of synthesizing tris(1H-imidazol-1-yl)boranuide and its derivatives lies in the effective preparation and functionalization of the 1H-imidazole ring. This initial step is critical as the substituents on the imidazole ring can significantly influence the electronic and steric properties of the final ligand.

Development of N-Alkylation Routes for 1H-Imidazole

N-alkylation of 1H-imidazole is a fundamental strategy for introducing a wide variety of organic groups at the N-1 position, which can subsequently be used to synthesize derivatives of the tris(imidazolyl)boranuide ligand. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is a key challenge, as the reaction can potentially yield two different isomers. The choice of alkylating agent, base, and solvent system plays a pivotal role in directing the alkylation to the desired nitrogen atom.

Commonly employed N-alkylation methods involve the reaction of 1H-imidazole with alkyl halides in the presence of a base. The basic conditions deprotonate the imidazole ring, forming an imidazolide anion which then acts as a nucleophile. Studies have shown that the nature of the counter-ion and the solvent can influence the site of alkylation. For instance, in the presence of sodium hydride, the reaction often favors the thermodynamically more stable product.

Interactive Table: N-Alkylation of 1H-Imidazole Derivatives

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Iodide | NaH | THF | 25 | >95 | Fictional Example |

| Benzyl Bromide | K2CO3 | Acetonitrile | 80 | 85-90 | Fictional Example |

| Ethyl Bromoacetate | Et3N | Dichloromethane | 25 | 75-80 | Fictional Example |

This table is for illustrative purposes and synthesizes general findings in the field.

Optimization of Reaction Conditions for Imidazole Ring Functionalization

Optimizing the reaction conditions for the functionalization of the imidazole ring is crucial for achieving high yields and purity of the desired precursors. Key parameters that are often fine-tuned include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst. Design of Experiments (DOE) is a statistical approach that has been successfully employed to systematically explore the reaction space and identify the optimal conditions for imidazole functionalization.

For instance, in the synthesis of substituted imidazoles, factors such as the concentration of the reactants, the type of solvent, and the catalyst loading can have a significant impact on the reaction outcome. A study on the synthesis of phenyl imidazole propionate derivatives demonstrated that by optimizing parameters like the amount of ammonium acetate and the reaction temperature, the yield of the imidazole ring formation could be improved from 35% to 87%.

Formation of the Tris(1H-imidazol-1-yl)boranuide Anion

The core of the synthesis is the formation of the tris(1H-imidazol-1-yl)boranuide anion, which involves the creation of three boron-nitrogen bonds. This is typically achieved by reacting a boron source with three equivalents of the imidazole precursor.

Mechanistic Investigations of Boron-Nitrogen Bond Formation Pathways

The formation of the boron-nitrogen bond in tris(azolyl)borate ligands is generally understood to proceed through a nucleophilic attack of the deprotonated azole on the boron atom of a borohydride (B1222165) source, such as potassium borohydride (KBH4). The reaction is believed to occur in a stepwise manner, with the sequential displacement of hydride ions from the borohydride by the imidazolide anions.

The mechanism can be depicted as follows:

Deprotonation of Imidazole: In the presence of a base or through thermal activation, the N-H proton of imidazole is removed to generate the imidazolide anion.

Nucleophilic Attack: The imidazolide anion attacks the boron atom of KBH4, leading to the formation of a B-N bond and the elimination of a hydride ion.

Sequential Substitution: This process is repeated two more times, with two additional imidazolide anions displacing the remaining hydride ions on the boron atom to form the tris(1H-imidazol-1-yl)boranuide anion.

The reaction is typically driven forward by the evolution of hydrogen gas. Theoretical studies on the nature of the boron-nitrogen bond in related compounds suggest a significant covalent character with a degree of dative interaction from the nitrogen to the boron atom.

Comparative Analysis of Diverse Synthetic Methodologies

The most common and direct method for the synthesis of potassium tris(1H-imidazol-1-yl)boranuide is the direct reaction of potassium borohydride with an excess of molten 1H-imidazole at elevated temperatures. This solvent-free approach is advantageous for its simplicity and high atom economy. The reaction proceeds with the evolution of hydrogen gas as the imidazole units sequentially replace the hydride ions on the boron atom.

An alternative approach involves the use of a high-boiling solvent, such as diglyme, to facilitate the reaction at a controlled temperature. This can be particularly useful when working with functionalized imidazoles that may be thermally sensitive.

A comparison of these methods highlights a trade-off between reaction conditions and product purity. The solvent-free method is often preferred for its simplicity and environmental benefits, but the high temperatures required may not be suitable for all imidazole derivatives. The solvent-based method allows for milder reaction conditions but requires an additional step for solvent removal and product purification.

Interactive Table: Comparison of Synthetic Methodologies for Potassium Tris(azolyl)boranuides

| Method | Boron Source | Azole | Conditions | Advantages | Disadvantages |

| Solvent-Free | KBH4 | Imidazole | 100-190 °C, neat | High atom economy, simple | High temperatures may not be suitable for all derivatives |

| Solvent-Based | KBH4 | Pyrazole (B372694) | Reflux in high-boiling solvent | Milder conditions, better control | Requires solvent removal and purification |

This table provides a general comparison based on the synthesis of related scorpionate ligands.

Scalability Considerations and Sustainable Synthesis Approaches

The scalability of the synthesis of this compound is an important consideration for its potential industrial applications. The solvent-free method is generally more amenable to large-scale production due to the absence of large volumes of solvent, which reduces both cost and waste. However, challenges in heat transfer and mixing in a highly viscous molten phase need to be addressed for efficient and safe scale-up.

In recent years, there has been a growing emphasis on developing more sustainable synthetic methods in chemistry. For the synthesis of scorpionate ligands, this includes exploring the use of greener solvents, reducing energy consumption, and minimizing waste generation. Microwave-assisted synthesis has emerged as a promising technique that can significantly reduce reaction times and improve yields in the synthesis of related tris(pyrazolyl)borate ligands. This approach could potentially be adapted for the synthesis of tris(imidazolyl)boranuide, offering a more energy-efficient and scalable process. Furthermore, the development of catalytic methods for the formation of boron-nitrogen bonds could provide a more sustainable alternative to the stoichiometric reactions currently employed.

Coordination Chemistry of the Tris 1h Imidazol 1 Yl Boranuide Anion

Ligand Design Principles and Coordination Modes

The design of the tris(1H-imidazol-1-yl)boranuide ligand is predicated on creating a C₃-symmetric, tripodal architecture that can occupy three facial coordination sites on a metal center. This arrangement is analogous to the well-studied tris(pyrazolyl)borate (Tp) ligands. The three nitrogen donor atoms from the imidazole (B134444) rings form a pocket that can encapsulate a metal ion, thereby enforcing specific coordination geometries.

The tris(1H-imidazol-1-yl)boranuide anion typically coordinates to a metal center through the N-3 nitrogen atoms of the three imidazole rings, adopting a facial, or fac, tridentate (κ³) coordination mode. This geometry creates a stable six-membered chelate ring involving the metal, two nitrogen atoms, the boron atom, and the bridging atoms. This facial-capping coordination enforces specific geometries around the metal ion, often leading to tetrahedral or pseudo-octahedral complexes, depending on the other ligands present.

The structure of hydrotris(imidazolyl)boratothallium(I) revealed that, unlike its pyrazolyl analogues which typically form chelate structures, the imidazolyl-based ligand can act as a bridge between three different thallium atoms, leading to the formation of a one-dimensional coordination polymer. hhu.de This highlights the versatility of the ligand's coordination modes. In many complexes, however, it does act as a face-capping ligand. nih.govresearchgate.net This coordination is critical in applications such as modeling the active sites of metalloenzymes where a facial arrangement of histidine residues is present. hhu.de

Table 1: Selected Bond Angles in a Distorted Trigonal Bipyramidal Co(II) Complex with an Imidazole Ligand

| Atoms | Angle (°) |

| N(apical) - Co - N(apical) | 178.95 |

| N(equatorial) - Co - N(equatorial) | 118.0 (avg) |

| N(apical) - Co - N(equatorial) | 90.0 (avg) |

Data adapted from a five-coordinate Co(II) complex featuring a tripodal amine and an imidazole ligand, illustrating typical coordination angles. nih.govnih.gov

A comparative analysis with the more extensively studied poly(pyrazolyl)borate (Tp) ligands reveals key differences in both steric and electronic properties. While both ligand systems are anionic, tripodal, and tridentate, the nature of the azole ring—imidazole versus pyrazole (B372694)—imparts distinct characteristics to the resulting metal complexes.

Electronic Properties: The tris(imidazol-1-yl)boranuide ligand and its derivatives, particularly N-heterocyclic carbene (NHC) analogues like tris(imidazol-2-ylidene)borates, are generally considered to be stronger σ-donors than their pyrazolyl counterparts. nih.gov This increased electron-donating ability enriches the metal center with electron density, which can be observed spectroscopically. For instance, in metal carbonyl or nitrosyl complexes, a stronger donating ligand results in lower C-O or N-O stretching frequencies (ν(CO) or ν(NO)) in infrared spectroscopy, indicating greater π-backbonding from the electron-rich metal to the ligand. acs.orgresearchgate.net The difference in electron richness between the heterocycles (pyrazole vs. triazole, a related analogue) has been shown to influence the electronic properties of the coordinated metal. researchgate.net

Steric Properties: The steric profile of the ligand can be readily tuned by introducing substituents on the imidazole rings. The fundamental difference in the ring structure (1,3-N arrangement in imidazole vs. 1,2-N in pyrazole) can also lead to different steric environments. The steric bulk of the ligand framework can dictate the coordination number of the metal center and the accessibility of substrates in catalytic applications. nih.gov

Table 2: Comparison of Infrared Stretching Frequencies (ν) for Nitrosyl Complexes with Different Scorpionate-type Ligands

| Ligand Type | Example Ligand | ν(NO) (cm⁻¹) | Relative Donor Strength |

| Tris(imidazol-2-ylidene)borate | [HB(ImtBu)₃]⁻ | ~1740-1750 | Strongest |

| Tris(pyrazolyl)borate | [Tp*]⁻ (TpMe₂) | ~1780-1800 | Intermediate |

| Tris(1,3,4-triazol-2-ylidene)borate | [HB(TzMes)₃]⁻ | ~1760-1770 | Weakest (among these) |

Data compiled from studies on four-coordinate {NiNO}¹⁰ complexes, demonstrating the trend of decreasing ν(NO) with increasing ligand donor strength. nih.govnih.gov

The introduction of substituents onto the imidazole rings of the tris(1H-imidazol-1-yl)boranuide ligand is a powerful strategy for tuning its properties. Bulky substituents, such as tert-butyl or mesityl groups, at the 2- or 4-positions of the imidazole ring can create a sterically hindered coordination pocket around the metal center. This steric encumbrance can prevent the coordination of additional ligands, thereby stabilizing complexes with lower coordination numbers.

Furthermore, substituents can modulate the electronic properties of the ligand. Electron-withdrawing groups (e.g., -CF₃) decrease the ligand's donor strength, while electron-donating groups (e.g., alkyl groups) enhance it. This fine-tuning allows for the systematic modification of the reactivity and stability of the resulting metal complexes. For example, in tris(mercaptoimidazolyl)borate complexes, bulky tert-butyl substituents have been shown to influence the bonding and structure of coinage metal complexes when compared to the less bulky methyl-substituted analogues. rsc.org

Metal-Ligand Complexation Studies

The tris(1H-imidazol-1-yl)boranuide anion has been used to synthesize a variety of metal complexes, demonstrating its versatility in coordinating with metals across the periodic table. The synthesis typically involves a salt metathesis reaction between the potassium salt of the ligand and a suitable metal precursor, such as a metal halide.

Homometallic Complexes: A range of homometallic complexes featuring the tris(imidazolyl)borate framework have been synthesized and characterized. For instance, complexes of the coinage metals (Cu, Ag, Au) have been prepared using a tris(mercapto-1-tert-butylimidazolyl)borate ligand. sci-hub.se These syntheses are typically achieved by reacting the sodium or potassium salt of the ligand with a metal salt like copper(I) chloride, silver(I) nitrate, or a gold(I)-phosphine complex. sci-hub.se Similarly, heteroleptic beryllium complexes with the formula TpBeX (where X = Cl, Br, I, F, H, N₃) have been synthesized and characterized using techniques such as ⁹Be-NMR spectroscopy. nih.govresearchgate.net Characterization of these complexes is routinely performed using methods such as ¹H and ¹³C NMR spectroscopy, FT-IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netsamipubco.comnih.gov

Heterometallic Complexes: The design of scorpionate ligands also allows for the synthesis of heterometallic complexes. While less common for the parent tris(1H-imidazol-1-yl)boranuide, related systems have shown this capability. For example, a tungsten carbyne complex supported by a tris(imidazolylidenyl)borate ligand was used as a precursor to synthesize a heterobimetallic W-Au complex. mdpi.com Such complexes are of interest for their potential in cooperative catalysis and materials science.

The kinetic stability of the metal-ligand bond in tris(imidazolyl)borate complexes is a crucial factor determining their utility, particularly in catalysis. The tripodal nature of the ligand generally imparts high stability to the resulting complexes due to the chelate effect.

Studies on related scorpionate systems provide insight into the mechanisms of ligand exchange. For example, reactivity studies of a mononuclear [TppyZnCl] complex (where one arm of the ligand is dangling) showed that the axial chloride ligand could be substituted by an azide ion. nih.govmdpi.com In some cases, the scorpionate ligand itself can be transferred from one metal to another. A silver(I) complex of a tris(mercaptoimidazolyl)borate ligand, Ag(TmtBu), has been shown to be an effective ligand-transfer reagent for synthesizing cobalt(II) complexes, a reaction driven by the formation of insoluble silver halides. sci-hub.se

Kinetic investigations into ligand exchange processes in related tris(oxazolinyl)borato-yttrium complexes have indicated that the scorpionate-metal interaction is robust. These studies revealed that the exchange of ancillary ligands (like THF) often proceeds through a dissociative mechanism, with the scorpionate ligand remaining firmly coordinated to the metal center. emich.edu This high kinetic stability is a hallmark of the scorpionate ligand family and is essential for maintaining the integrity of the catalyst or complex during chemical transformations.

Exploration of Electronic and Steric Effects of the Boranuide Ligand on Metal Centers

The tris(1H-imidazol-1-yl)boranuide anion, systematically referred to as hydrotris(1H-imidazol-1-yl)borate and often abbreviated as [HB(im)₃]⁻, is a tripodal, tridentate ligand that significantly influences the properties of metal centers through its distinct electronic and steric characteristics. Its facial coordination to a metal creates a stable chelate structure, making it a valuable ligand in coordination chemistry.

Electronic Effects: The primary electronic feature of the [HB(im)₃]⁻ ligand is its strong σ-donating ability, derived from the three nitrogen atoms of the imidazole rings. As an anionic ligand, it increases the electron density on the coordinated metal center. This electron-donating nature is generally considered to be stronger than that of the well-studied tris(pyrazolyl)borate (Tp) ligands. researchgate.net The increased electron density on the metal can stabilize higher oxidation states and influences the metal's redox potentials, typically making oxidation more accessible. The donor strength of such ligands can be experimentally probed using infrared (IR) spectroscopy on corresponding metal carbonyl complexes. A stronger σ-donation from the ancillary ligand results in increased metal-to-carbonyl π-backbonding, which weakens the C-O bond and lowers its stretching frequency (ν(CO)).

Interactive Data Table: Comparison of Ligand Electronic Effects on {NiNO}¹⁰ Complexes This table illustrates the relative donor strengths of different tris(azolyl)borate ligands by comparing the nitric oxide stretching frequencies (ν(NO)) in nickel nitrosyl complexes. A lower ν(NO) value indicates a stronger electron-donating character of the ligand.

| Ligand Type | Ligand Abbreviation | ν(NO) (cm⁻¹) |

| Tris(imidazol-2-ylidene)borate | TmtBu⁻ | 1741 |

| Tris(pyrazolyl)borate | Tp | 1786 |

| Cyclopentadienyl | Cp | 1787 |

| Data sourced from studies on four-coordinate {NiNO}¹⁰ complexes. nih.gov |

Steric Effects: The three imidazole rings of the [HB(im)₃]⁻ ligand are arranged in a propeller-like fashion, creating a defined and sterically hindered coordination pocket around the metal ion. This steric bulk can effectively shield the metal center, preventing intermolecular interactions and stabilizing monomeric species with low coordination numbers. nih.gov The specific geometry and steric demands of the ligand can enforce particular coordination geometries on the metal center. The steric profile of a ligand can be quantified by parameters such as the cone angle or the solid angle (Ω), which measures the area of a sphere around the metal that is shielded by the ligand. nih.govnsf.gov By modifying substituents on the imidazole rings, the steric and electronic properties of the ligand can be systematically tuned to control the reactivity and structure of the resulting metal complex. nih.gov

Application of Ligand Field Theory and Molecular Orbital Theory in Complex Analysis

Ligand Field Theory (LFT): Ligand Field Theory provides a framework for understanding the electronic structure of metal complexes with the tris(1H-imidazol-1-yl)boranuide ligand. wikipedia.org The three coordinating nitrogen atoms create an electrostatic field that removes the degeneracy of the metal's d-orbitals. wikipedia.org In a pseudo-octahedral environment, where the [HB(im)₃]⁻ ligand occupies one face, the five d-orbitals split into two sets of different energies: the lower-energy t₂g set and the higher-energy e_g set. The energy separation between these sets is denoted as the ligand field splitting parameter (Δ_o).

The imidazolyl donors of [HB(im)₃]⁻ are strong σ-donors, placing the ligand relatively high in the spectrochemical series. This leads to a large ligand field splitting (Δ_o). A large Δ_o has significant consequences for the complex's properties:

Electronic Configuration: It favors low-spin electron configurations, where electrons preferentially pair up in the lower-energy t₂g orbitals before occupying the e_g orbitals.

Magnetic Properties: The spin state directly determines the magnetic susceptibility of the complex.

Electronic Spectra: The energy of d-d electronic transitions, which often occur in the visible region of the spectrum and contribute to the color of the complex, is directly related to Δ_o. Studies comparing analogous tris(azolyl)borato complexes have shown that shifts in absorption bands to higher energy (hypsochromic shifts) correlate with a stronger ligand field. hhu.de

Molecular Orbital (MO) Theory: While LFT is a powerful model, Molecular Orbital Theory offers a more complete description of the bonding by considering the covalent interactions between metal and ligand orbitals. wikipedia.org An MO diagram for a complex containing the [HB(im)₃]⁻ ligand would show the formation of bonding, non-bonding, and antibonding molecular orbitals.

The σ-orbitals from the three donor nitrogen atoms of the ligand combine to form symmetry-adapted linear combinations (SALCs) that overlap with the metal's s, p, and d-orbitals (specifically the e_g set in an octahedral field) to form strong σ-bonds. The metal's t₂g orbitals are typically non-bonding or can participate in π-interactions with the imidazole rings.

This detailed MO picture helps to rationalize several key features:

Covalency: It describes the degree of covalent character in the metal-ligand bonds. The strong σ-donation from the [HB(im)₃]⁻ ligand leads to significant covalent interactions.

Charge Transfer Bands: UV-visible spectra of these complexes often feature intense ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based MO to a metal-based MO. MO theory is essential for assigning these transitions.

Computational Analysis: Modern computational chemistry, using methods like Density Functional Theory (DFT), can calculate the energies and compositions of these molecular orbitals. acs.orgnih.gov These calculations provide quantitative insights into bonding and can predict spectroscopic and electrochemical properties, complementing experimental findings. acs.org

Structural and Spectroscopic Characterization of Tris 1h Imidazol 1 Yl Boranuide Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing scorpionate ligands, providing detailed insights into their structure, purity, and dynamic behavior in solution. For tris(1H-imidazol-1-yl)boranuide compounds, a multi-nuclear approach is essential for a comprehensive understanding.

The characterization of potassium tris(1H-imidazol-1-yl)boranuide relies on the combined interpretation of ¹H, ¹³C, and ¹¹B NMR spectra.

¹H and ¹³C NMR: These spectra are used to identify the signals corresponding to the imidazole (B134444) rings. In many complexes involving poly(imidazolyl)borate ligands, the room-temperature ¹H NMR spectra exhibit a single set of signals for the protons of the three imidazolyl rings. researchgate.net This observation suggests that the rings are chemically equivalent on the NMR timescale, a phenomenon often resulting from rapid dynamic exchange processes in solution. researchgate.net The coordination of the ligand to a metal ion typically induces a downfield shift in the proton signals of the imidazole ring compared to the free ligand, which is attributed to the transfer of electron density from the ligand to the metal. researchgate.net

¹¹B NMR: Boron-11 NMR spectroscopy is a particularly effective tool for monitoring the synthesis and assessing the purity of scorpionate ligands. nih.gov The reaction between potassium borohydride (B1222165) and imidazole can lead to mono-, bis-, tris-, or even tetrakis-substituted borate (B1201080) species. ¹¹B NMR allows for the distinct identification of these products, as the chemical shift is sensitive to the number of azolyl groups attached to the boron atom. nih.gov This technique is often more reliable than ¹H or ¹³C NMR for determining the purity of the final product, as the signals from any unreacted starting material or partially substituted intermediates can be clearly resolved. nih.gov

| Nucleus | Typical Observations for [HB(azolyl)₃]⁻ Ligands | Purpose |

| ¹H | Single set of signals for all three azolyl rings at room temperature, indicating dynamic equivalence. | Confirms the presence of the imidazolyl rings and provides information on ligand symmetry and dynamics. |

| ¹³C | A set of signals corresponding to the carbons of the equivalent imidazolyl rings. | Provides further confirmation of the ligand's carbon skeleton and symmetry. |

| ¹¹B | A characteristic signal whose chemical shift confirms the tris-substituted nature of the borate center. | Used to monitor reaction completion, assess product purity, and distinguish between di-, tris-, and tetrakis-substituted species. nih.gov |

The observation of a single set of resonances for the three imidazole rings in room-temperature ¹H NMR spectra of related complexes points towards fluxional behavior. researchgate.net Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are employed to probe these conformational dynamics.

For many scorpionate ligand complexes, as the temperature is lowered, the rate of dynamic processes, such as ligand exchange or rotation around B-N bonds, decreases. If the exchange rate becomes slow enough on the NMR timescale, the signals for the individual, non-equivalent imidazole rings may decoalesce and appear as separate sets of resonances. Analysis of the line-shape changes as a function of temperature can provide quantitative data on the energy barriers and rates of these conformational interchanges. Such studies are crucial for understanding the flexibility of the ligand and its ability to adapt to the coordination requirements of different metal centers. core.ac.uknih.gov

X-ray Diffraction Crystallography for Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of molecules, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

In the thallium(I) structure, the ligand bridges between three different thallium atoms, leading to the formation of one-dimensional, twisted, ladder-like polymer chains. researchgate.netvdoc.pub It is highly probable that the potassium salt would adopt a similar polymeric structure, in contrast to the discrete mononuclear complexes often formed by pyrazolylborate ligands. For comparison, the related potassium tris[3-(2-pyridyl)pyrazolyl]hydroborate also features a polymeric chain structure in the solid state, where each potassium cation is coordinated by nitrogen atoms from different ligand units, resulting in a hexacoordinate environment. researchgate.net

| Compound | Structural Motif | Key Feature |

| [Tl{HB(Im)₃}] | 1D polymeric "ladder-like" strands researchgate.netvdoc.pub | Imidazolyl groups bridge multiple metal centers; facial chelation is not observed. vdoc.pub |

| K[HB(Tp-py)] * | 1D continuous chains researchgate.net | Pyrazolyl groups from different ligands coordinate to potassium, leading to a polymeric structure. researchgate.net |

| Hypothetical K[HB(Im)₃] | Likely 1D or 2D polymeric network | Expected to bridge K⁺ ions rather than form a simple κ³-chelate, based on the known behavior of the ligand. |

*Tp-py = tris[3-(2-pyridyl)pyrazolyl]hydroborate

The way molecules pack in a crystal is governed by a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and, in some cases, π-π stacking. numberanalytics.comresearchgate.netrsc.org In the crystal structure of potassium tris[3-(2-pyridyl)pyrazolyl]hydroborate, the one-dimensional polymeric chains are further connected by face-to-face π-π stacking interactions between the pyridyl rings of adjacent chains. researchgate.net

Complementary Spectroscopic Techniques

In addition to NMR and X-ray diffraction, other spectroscopic methods provide valuable complementary data for the characterization of tris(1H-imidazol-1-yl)boranuide compounds.

Vibrational Spectroscopy (FTIR, Raman): Infrared and Raman spectroscopy are particularly useful for identifying the characteristic B-H bond of the hydrotris(azolyl)borate core. Scorpionate ligands of this type display a strong, sharp vibrational band corresponding to the B-H stretch (ν(B-H)). For the related potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate, this band appears around 2436 cm⁻¹. researchgate.net The presence of a similar band in the spectrum of this compound would serve as definitive evidence for the integrity of the hydroborate core. Other bands in the spectra correspond to the vibrational modes of the imidazole rings, which may shift upon coordination to the potassium ion. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the tris(1H-imidazol-1-yl)boranuide anion, [HB(Im)₃]⁻, thereby verifying the successful synthesis of the ligand.

Infrared (IR) Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and characterizing the bonding within a molecule. In the context of this compound and its derivatives, IR spectroscopy offers a vibrational fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The IR spectrum of a tris(azolyl)borate compound is typically characterized by several key regions. While specific data for the tris(1H-imidazol-1-yl)boranuide anion is not extensively documented, a close analogy can be drawn from the well-studied tris(pyrazolyl)borate (Tp) ligands. The vibrational modes of the imidazole rings and the central borohydride group are of particular interest.

A defining feature in the IR spectra of these types of compounds is the B-H stretching vibration. For the related potassium tris(pyrazolyl)borate, this sharp and intense band is typically observed in the range of 2450-2550 cm⁻¹. jcsp.org.pk It is expected that the B-H stretch for this compound would appear in a similar region, providing clear evidence for the integrity of the boranuide core.

The imidazole rings also give rise to a series of characteristic absorption bands. The C-H stretching vibrations of the aromatic imidazole ring are expected in the region of 3000-3150 cm⁻¹. Furthermore, the C=C and C=N stretching vibrations within the imidazole ring will produce a set of bands in the 1400-1600 cm⁻¹ region. mdpi.com These bands can be complex due to the coupling of various vibrational modes within the heterocyclic ring.

The table below summarizes the expected characteristic IR absorption bands for this compound, based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| B-H Stretch | 2450 - 2550 | Strong |

| Imidazole C-H Stretch | 3000 - 3150 | Medium |

| Imidazole Ring C=C, C=N Stretches | 1400 - 1600 | Medium-Strong |

Note: The data in this table is predictive and based on analogous tris(pyrazolyl)borate compounds.

Variations in the positions and intensities of these bands can occur upon coordination to a metal center, providing valuable information about the nature of the metal-ligand interaction.

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structural components of a compound through the analysis of its fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds like this compound.

In a typical ESI-MS experiment in negative ion mode, the primary ion observed would be that of the tris(1H-imidazol-1-yl)boranuide anion, [BH(C₃H₃N₂)₃]⁻. The detection of this molecular ion allows for the confirmation of the compound's composition.

The fragmentation of the tris(1H-imidazol-1-yl)boranuide anion under ESI-MS conditions can be predicted to occur through the sequential loss of the imidazole units. This stepwise fragmentation provides valuable structural information. A plausible fragmentation pathway would involve the initial loss of a single imidazole molecule, followed by the loss of a second, and potentially a third.

The table below outlines the predicted major ions and their corresponding mass-to-charge ratios (m/z) that would be observed in the ESI-MS spectrum of the tris(1H-imidazol-1-yl)boranuide anion.

| Ion | Formula | Predicted m/z |

| [M]⁻ | [BH(C₃H₃N₂)₃]⁻ | 215.1 |

| [M - (C₃H₄N₂)]⁻ | [BH(C₃H₃N₂)₂(C₃H₃N₂)]⁻ → [BH(C₃H₃N₂)₂]⁻ + C₃H₄N₂ | 147.1 |

| [M - 2(C₃H₄N₂)]⁻ | [BH(C₃H₃N₂)₂]⁻ → [BH(C₃H₃N₂)]⁻ + C₃H₄N₂ | 79.0 |

Note: The m/z values are calculated based on the most common isotopes of the elements.

Computational and Theoretical Studies on Tris 1h Imidazol 1 Yl Boranuide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to tris(1H-imidazol-1-yl)boranuide are not found in the reviewed literature.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO)

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for the tris(1H-imidazol-1-yl)boranuide anion, has not been identified in dedicated computational studies. Such analysis is crucial for understanding the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy its electron-accepting nature. The energy gap between these frontier orbitals is a key indicator of chemical stability and reactivity. wikipedia.org While general principles of Frontier Molecular Orbital (FMO) theory are well-established, specific energy values and orbital visualizations for this compound are not available. libretexts.orgsapub.orgresearchgate.net

Computational Prediction of Spectroscopic Signatures

While experimental spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for potassium tris(1H-imidazol-1-yl)boranuide, have been reported, corresponding computational predictions to complement and interpret these findings are absent from the surveyed literature. hhu.de Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed to predict vibrational frequencies (IR) and chemical shifts (NMR), which aids in the precise assignment of experimental signals. No such theoretical spectroscopic data has been located for this specific boranuide compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the dynamic behavior and interactions of molecules. Dedicated studies of this nature for tris(1H-imidazol-1-yl)boranuide are not apparent in the reviewed literature.

Investigation of Conformational Landscapes and Ligand Flexibility

There is a lack of specific computational research into the conformational landscape and flexibility of the tris(1H-imidazol-1-yl)boranuide ligand. Analogous studies have been performed on the closely related tris(pyrazolyl)borate ligands, which are known to act as "molecular vises," adjusting their structure to accommodate different metal ions. nih.gov However, a similar theoretical investigation to map the potential energy surface and identify low-energy conformers for the tris(1H-imidazol-1-yl)boranuide anion has not been found.

Theoretical Examination of Ligand-Receptor Interactions in Model Systems

Computational studies, such as molecular docking, are used to predict and analyze the binding of a ligand to a receptor's active site, providing insights into potential biological or catalytic applications. nih.gov There are no available studies that theoretically examine the interaction of the tris(1H-imidazol-1-yl)boranuide ligand with specific receptors or model systems to predict binding affinities or interaction modes.

Reactivity Prediction and Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating complex reaction mechanisms. researchgate.net Despite its utility, there is no specific research applying these computational approaches to predict the reactivity patterns or to detail the mechanisms of reactions involving the tris(1H-imidazol-1-yl)boranuide anion. Such studies would typically involve calculating reaction pathways and transition states to understand the energetics and kinetics of potential chemical transformations.

Reactivity Profiles and Chemical Transformations of Potassium Tris 1h Imidazol 1 Yl Boranuide

Electrophilic and Nucleophilic Reactions at the Boron Center

The reactivity at the tetrahedral boron center of the tris(1H-imidazol-1-yl)boranuide anion, [HB(Im)₃]⁻, is dominated by the chemistry of the boron-hydride (B-H) and boron-nitrogen (B-N) bonds.

The B-H bond can exhibit hydridic character, making it susceptible to attack by electrophiles. While specific studies on [HB(Im)₃]⁻ are not extensively detailed, analogous reactions with the well-studied tris(pyrazolyl)borate ([Tp]⁻) ligands suggest that protonation by strong acids can lead to the evolution of dihydrogen gas and decomposition of the ligand. Furthermore, the hydride can be a target for other electrophilic species. In some metal complexes of related scorpionate ligands, weak, non-classical hydrogen bonding interactions between the B-H group and a metal center have been observed, representing a mild electrophilic interaction sci-hub.se.

Conversely, the boron atom itself is electron-deficient and can be a target for nucleophilic attack, particularly under conditions that promote the cleavage of the relatively stable B-N bonds. Strong hydrolytic conditions, for instance, can lead to the degradation of the ligand framework. In studies involving copper(II) and cadmium(II) complexes with a sterically hindered tris(pyrazolyl)borate ligand, partial or complete hydrolysis was observed, resulting in the cleavage of B-N bonds and the release of the corresponding pyrazole (B372694), which then coordinates separately to the metal center nih.gov. This transformation underscores the susceptibility of the boron center to nucleophilic attack (e.g., by water or hydroxide), leading to a complete restructuring of the scorpionate ligand nih.gov.

Table 1: Summary of Potential Reactions at the Boron Center This table is based on the known reactivity of analogous scorpionate ligands.

| Reaction Type | Reagent/Condition | Product/Outcome |

|---|---|---|

| Electrophilic Attack | Strong Acids (e.g., HCl) | Ligand decomposition, H₂ evolution |

| Metal Centers (Lewis Acids) | Weak M···H-B agostic interactions sci-hub.se | |

| Nucleophilic Attack | H₂O/OH⁻ (Hydrolysis) | Cleavage of B-N bonds, release of imidazole (B134444) nih.gov |

Functionalization and Derivatization of Imidazole Moieties within the Ligand Framework

Modification of the tris(imidazolyl)borate ligand framework is crucial for tuning its steric and electronic properties, which in turn influences the behavior of its metal complexes. Derivatization is primarily achieved by using substituted imidazole precursors prior to the formation of the borate (B1201080) complex.

This synthetic approach allows for the introduction of a wide variety of functional groups onto the imidazole rings. For example, using N-alkylated imidazoles with bulky substituents like tert-butyl or mesityl groups leads to the formation of "second generation" scorpionate ligands nih.govresearchgate.net. These bulky groups enforce lower coordination numbers at the metal center researchgate.net. Similarly, substitution at the C4 position of the imidazole ring, such as with a methyl group, has been used to modify the ligand's steric profile and influence the dimensionality of the resulting coordination polymers nih.gov. The synthesis of tris(carbene)borate ligands, a related class of compounds, also relies heavily on the use of specifically substituted imidazole or benzimidazole precursors to control donor strength and steric bulk nih.govnih.gov.

Table 2: Examples of Derivatized Tris(imidazolyl)borate Ligands via Precursor Synthesis

| Imidazole Precursor | Resulting Ligand Type | Purpose of Derivatization | Reference |

|---|---|---|---|

| 1-tert-butylimidazole | Bulky tris(carbene)borate | Increase steric hindrance, stabilize low-coordinate complexes | nih.gov |

| Substituted Benzimidazoles | Benzimidazole-based tris(carbene)borate | Modify electronic donor strength | nih.govnih.gov |

| 4-methylimidazole | Tetrakis(4-methylimidazolyl)borate | Alter stereochemical activity and network topology | nih.gov |

Exploration of Anion Recognition and Supramolecular Chemistry

The tris(1H-imidazol-1-yl)boranuide ligand and its derivatives are excellent building blocks for supramolecular chemistry due to their tripodal nature and the presence of multiple hydrogen bond acceptors. Unlike the classic tris(pyrazolyl)borate ligand which typically acts as a chelating agent, the geometry of the tris(1H-imidazol-1-yl)borate ligand prevents it from chelating a single metal center and instead promotes a bridging coordination mode hhu.de.

This bridging behavior leads to the formation of coordination polymers. The first structurally characterized complex, hydrotris(imidazolyl)boratothallium(I), revealed a structure consisting of one-dimensional twisted ladder-like strands where each ligand bridges between three different thallium atoms hhu.deresearchgate.net. This inherent tendency to form extended networks is a cornerstone of its supramolecular chemistry hhu.de.

The imidazole rings contain an exocyclic nitrogen atom (at the 3-position) which is not involved in coordination to the boron or a primary metal ion. This nitrogen is a Lewis basic site and can act as a hydrogen bond acceptor. This feature is critical for anion recognition and the formation of higher-order structures through non-covalent interactions. In related tris(1,2,4-triazolyl)borate complexes, these exocyclic nitrogens readily form hydrogen bonds with solvent molecules like water or methanol, creating intricate networks hhu.dehhu.de. This principle allows for the design of systems where the ligand framework can organize solvent molecules or bind anions through hydrogen bonding acs.org.

Furthermore, coordination polymers built from the related tetrakis(imidazolyl)borate ligand demonstrate direct anion-framework interactions. Layered lead(II) coordination polymers have been shown to readily undergo anion exchange in the solid state, swapping nitrate anions for iodide or benzoate, highlighting the accessibility of the interlayer space and the role of the metal as a Lewis acidic site for anion binding nih.gov.

Table 3: Supramolecular and Anion-Interacting Structures with Imidazolylborate Ligands

| Compound/System | Structural Feature | Type of Interaction | Reference |

|---|---|---|---|

| [Tl{HB(Im)₃}] | 1D ladder-like coordination polymer | Ligand bridging between three Tl(I) centers | hhu.deresearchgate.net |

| PbB(Im)₄ | 2D layered coordination polymer | Anion exchange (NO₃⁻ for I⁻, C₆H₅COO⁻) | nih.gov |

| [Cu{HB(tz)₃}₂]·4CH₃OH | Molecular complex with H-bonded solvent | Hydrogen bonding between exocyclic N-atoms and methanol | hhu.de |

| [mmmim][HB(tz)₃] | 3D network | Extensive weak C-H···N hydrogen bonding | acs.org |

Note: "Im" denotes imidazolyl; "tz" denotes 1,2,4-triazolyl; "mmmim" denotes 1,2,3-trimethylimidazolium.

Compound Index

Applications of Tris 1h Imidazol 1 Yl Boranuide in Modern Chemical Research

Catalytic Systems and Methodologies

The predictable coordination chemistry and electronic tunability of the tris(1H-imidazol-1-yl)boranuide ligand make it an excellent platform for designing sophisticated catalytic systems. By modifying the imidazole (B134444) rings or the boron backbone, researchers can fine-tune the steric and electronic properties of the resulting metal complexes to control their catalytic activity and selectivity.

The synthesis of metal-boranuide catalysts typically involves the reaction of potassium tris(1H-imidazol-1-yl)boranuide with a suitable metal precursor. This straightforward salt metathesis route allows for the creation of a wide array of complexes with various transition metals. For instance, bulky tripodal tris(carbene)borate ligands, prepared from precursors like 1-tert-butylimidazole, can be cleanly transferred to metals like iron(II) using a magnesium reagent, resulting in four-coordinate complexes. ucalgary.canih.gov

The design of these catalysts leverages the ligand's "octahedral enforcer" nature, where its topology favors the formation of stable octahedral coordination geometries around the metal center. nih.gov This inherent stability is crucial for maintaining the catalyst's integrity throughout a reaction cycle. Researchers have successfully synthesized complexes with a range of metals, including tungsten and zinc, for various applications. nih.govrsc.orgnih.gov The steric bulk of the ligand can be adjusted to create a protective pocket around the metal's active site, influencing substrate approach and enhancing selectivity in organic transformations.

A significant frontier in catalysis is the development of chiral ligands for asymmetric synthesis, which is essential for producing enantiomerically pure compounds. The tris(imidazolyl)borate framework can be rendered chiral to induce stereoselectivity in metal-catalyzed reactions. One successful strategy involves using chiral precursors for the imidazole rings.

Advanced Materials Science

Beyond discrete molecular catalysts, the tris(1H-imidazol-1-yl)boranuide ligand is a critical building block in the construction of advanced, functional materials. Its ability to link metal centers in predictable ways has been exploited to create porous, crystalline frameworks with applications in gas separation and nanotechnology.

Boron Imidazolate Frameworks (BIFs) are a subclass of metal-organic frameworks (MOFs) that are constructed by linking pre-synthesized boron-imidazolate complexes with metal cations. rsc.orglibretexts.org This two-step synthetic strategy offers excellent control over the final framework's connectivity and topology. rsc.orgmdpi.com BIFs are structural analogues of zeolites and aluminophosphates (AlPOs), where boron and another metal (like Li⁺ or Cu⁺) act as tetrahedral nodes, bridged by imidazolate linkers. rsc.orgkhanacademy.org

These materials are notable for being lightweight and possessing high thermal and chemical stability. libretexts.org Their tunable pore sizes and chemically functionalizable pore surfaces make them highly promising for gas adsorption and separation. Research has demonstrated the potential of BIFs in selective carbon dioxide capture. For example, BIF-41 has shown notable selective sorption of CO₂ over N₂. khanacademy.org The specific gas uptake capacities of various BIFs highlight their efficiency.

| Framework | Gas | Uptake Capacity (cm³/g) | Temperature (K) |

|---|---|---|---|

| BIF-41 | CO₂ | 77.0 | 273 |

| CO₂ | 63.5 | 294 | |

| BIF-41 | H₂ | 106.4 | 77 |

| H₂ | 83.4 | 87 |

The performance of BIFs in this area is attributed to their well-defined microporous structures and the potential for strong interactions between the framework and gas molecules.

To broaden their applicability, BIFs and related boranuide compounds are being integrated into hybrid materials. While the development of BIF-polymer composites is an emerging area, significant progress has been made in creating BIF-nanomaterial architectures. researchgate.net These hybrid materials combine the properties of the porous framework with the functionality of nanomaterials.

One notable example is the creation of a composite material by combining BIF-20, which has a high density of exposed B–H bonds, with graphitic carbon nitride (g-C₃N₄) nanosheets. This hybrid is formed through a simple electrostatic self-assembly process. Such composites are explored for applications in areas like photocatalysis, where the BIF acts as a stable, high-surface-area support for the functional nanosheet.

Furthermore, the inherent chemical reactivity of the tris(imidazolyl)boranuide ligand within the framework can be harnessed. The B-H bonds can serve as reducing agents, enabling the in-situ synthesis of metal nanoparticles within the pores of the BIF. libretexts.org For example, a copper(I) BIF containing B-H bonds was shown to directly reduce silver ions, leading to the formation of silver nanoparticles within its structure. This method provides a way to create uniformly dispersed nanoparticles encapsulated within a stable, porous matrix, which is highly desirable for catalytic and electronic applications.

Role in Fine Chemical Synthesis as a Selective Reduction Reagent

While the tris(1H-imidazol-1-yl)boranuide anion contains a borohydride (B1222165) (B-H) bond, its primary and most extensively documented role in chemical research is that of a tridentate ligand. Its application as a standalone, selective reducing agent for functional groups in fine chemical synthesis is not widely reported in the literature, unlike common reagents such as sodium borohydride or potassium triisopropoxyborohydride.

However, the B-H bond in this ligand system is not inert and possesses inherent reductive potential. This reactivity has been observed in specific contexts, primarily after the ligand is incorporated into a larger molecular or material structure. For example, in certain tris(pyrazolyl)hydroborato zinc complexes—close structural analogues—the B-H group has been shown to act as an internal hydride donor, transferring a hydride to the coordinated zinc metal center. This demonstrates the capability of the B-H bond to participate in reduction chemistry, albeit intramolecularly.

Additionally, as mentioned in the context of advanced materials, the B-H bonds present in the structure of some Boron Imidazolate Frameworks (BIFs) can act as reducing agents to facilitate the formation of metal nanoparticles from metal ions. This showcases the reductive power of the boranuide moiety, but as an integral part of a solid-state material rather than as a soluble reagent added to a reaction. Therefore, while this compound is not a conventional selective reducing agent, its borohydride component provides a latent reactivity that is expressed in specific chemical environments.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Boranuide Ligand Modifications and Architectures

Key areas for development include:

Substitution at the Boron Center: Replacing the B-H hydride with other groups can significantly alter the ligand's electronic properties. For instance, substitution with phenyl or fluoro groups has been explored in related N-heterocyclic carbene-based borates. nih.gov Such changes can modulate the electron-donating ability of the ligand, influencing the reactivity of the coordinated metal center.

Functionalization of Imidazolyl Rings: Introducing substituents on the imidazole (B134444) rings can fine-tune the steric environment around the metal. This strategy is well-established in the analogous poly(pyrazolyl)borate chemistry, where bulky groups are used to create a protective pocket around the metal, enhancing stability and influencing selectivity in catalytic reactions. nih.gov

N-Heterocyclic Carbene (NHC) Analogs: An important evolution of this ligand class involves the creation of tris(imidazolylidenyl)borates. These ligands, featuring N-heterocyclic carbene donors, are stronger sigma-donors compared to their imidazolyl counterparts. nih.gov Research into new tris(carbene)borate ligands incorporating benzimidazol-2-ylidene and 1,3,4-triazol-2-ylidene donors has demonstrated a wide range of donor strengths, all of which are stronger than classic scorpionate ligands. nih.gov

Macrocyclic and Podand Architectures: Expanding the ligand framework to create macrocyclic or podand structures can lead to unique coordination geometries and encapsulation of metal ions. nih.gov For example, the tris[3-(2-pyridyl)-pyrazol-1-yl]borate ligand, a hexadentate podand, can enforce an unusual icosahedral N-12 coordination environment on large lanthanide and actinide ions. bris.ac.uk

These modifications allow for the creation of a vast library of ligands with systematically varied properties, enabling the rational design of metal complexes for specific functions.

| Modification Strategy | Targeted Moiety | Anticipated Effect | Representative Example (from related systems) |

| Bridgehead Substitution | Boron Center | Alters electronic properties (electron-donating ability) | Phenyl or fluoro groups replacing B-H nih.gov |

| Ring Functionalization | Imidazolyl Rings | Modulates steric hindrance and complex stability | Bulky alkyl groups (e.g., isopropyl, tert-butyl) on pyrazole (B372694) rings nih.gov |

| Donor Atom Change | Imidazole Nitrogen | Increases sigma-donating strength | Transition to N-heterocyclic carbene donors (imidazolylidenes) nih.gov |

| Architectural Expansion | Overall Ligand | Creates unique coordination pockets, enforces high coordination numbers | Tris[3-(2-pyridyl)-pyrazol-1-yl]borate forming podand structures bris.ac.uk |

Exploration of Under-investigated Main Group and f-Block Metal Complexes of Tris(1H-imidazol-1-yl)boranuide

While the coordination chemistry of scorpionate ligands with transition metals is well-documented, their complexes with main group and f-block elements remain comparatively underexplored. The unique electronic and steric features of the tris(1H-imidazol-1-yl)boranuide ligand make it an attractive candidate for stabilizing unusual geometries and reactivity modes in these metals.

Main Group Metals: The coordination of modified poly(azolyl)borato ligands with main group metals has led to complexes with high coordination numbers. researchgate.net For instance, hydrotris(1,2,4-triazolyl)borato forms eight-coordinate complexes with calcium (Ca), strontium (Sr), and lead (Pb). researchgate.net The parent hydrotris(imidazolyl)boratothallium(I) has been structurally characterized, revealing a polymeric ladder-like structure where the ligand bridges multiple metal centers. researchgate.net Future work could systematically explore the coordination of tris(1H-imidazol-1-yl)boranuide and its modified derivatives with a broader range of main group elements (e.g., Al, Ga, In, Sn, Bi), potentially leading to novel catalysts and materials.

f-Block Metals (Lanthanides and Actinides): The large ionic radii and preference for high coordination numbers of lanthanide (Ln) and actinide (An) elements present a unique challenge and opportunity. Scorpionate ligands are well-suited to satisfy these coordination demands. Research on bis-tris(pyrazolyl)borate lanthanide complexes has shown their utility in creating heterobimetallic hydride species. nih.gov Furthermore, multidentate scorpionate derivatives, such as tris[3-(2-pyridyl)-pyrazol-1-yl]borate, have successfully stabilized 12-coordinate complexes with lanthanides, a rare and fundamentally interesting coordination geometry. bris.ac.uk The exploration of tris(1H-imidazol-1-yl)boranuide complexes with f-block elements could yield new luminescent materials, magnetic resonance imaging (MRI) contrast agents, and catalysts for specialized organic transformations.

| Element Block | Potential Research Areas | Potential Applications |

| Main Group | Synthesis and structural characterization of complexes with Group 13 (Al, Ga, In) and 14 (Sn, Pb) elements. | Catalysis (e.g., polymerization, ring-opening reactions), precursor for materials synthesis. |

| f-Block | Investigation of coordination modes (e.g., homoleptic vs. heteroleptic complexes) with lanthanides (e.g., Eu, Tb, Yb) and early actinides (e.g., U, Th). | Luminescent materials, single-molecule magnets, MRI contrast agents, catalysis. |

Advancements in Integrated Computational and Experimental Methodologies for Rational Ligand and Catalyst Design

The future of ligand and catalyst development relies heavily on the synergy between computational modeling and experimental validation. This integrated approach allows for the rational design of tris(1H-imidazol-1-yl)boranuide derivatives with predictable properties, accelerating the discovery of new functional molecules.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular structures, spectroscopic signatures, and reaction pathways. For scorpionate ligands, computational data can be used to quantify steric properties, such as the percentage of buried volume, which provides a measure of how much a ligand protects a metal center. nih.gov This allows for a direct comparison of the steric profiles of different ligand modifications before their synthesis is attempted.

Experimental techniques provide the necessary validation for computational predictions and offer deeper insights into the behavior of these complexes. Key experimental methods include:

X-ray Crystallography: Provides definitive structural information, confirming coordination numbers, bond lengths, and angles.

NMR Spectroscopy: Elucidates the structure and dynamics of complexes in solution.

Infrared (IR) and Raman Spectroscopy: Used to probe the electronic effects of the ligand on co-ligands, such as carbon monoxide, which serve as sensitive reporters of the metal center's electron density. nih.gov

Cyclic Voltammetry: Measures the redox properties of the metal complexes, revealing how the ligand influences their electrochemical behavior. hhu.de

By combining these approaches, researchers can create a feedback loop: computational models predict promising ligand candidates, which are then synthesized and characterized experimentally. The experimental data, in turn, is used to refine and improve the computational models, leading to increasingly accurate predictions and a more efficient design process.

Towards Sustainable and Efficient Chemical Processes Utilizing Boron-Containing Compounds

Boron-containing compounds are increasingly recognized as key players in the development of sustainable and green chemistry. bohrium.comoaepublish.com Their general characteristics, such as low cost, low toxicity, and high stability, make them attractive alternatives to catalysts and reagents based on rare or heavy metals. bohrium.com The unique properties of potassium tris(1H-imidazol-1-yl)boranuide and its derivatives can be leveraged to contribute to more environmentally benign chemical processes.

Future applications in sustainable chemistry include:

Catalysis: Boron compounds are already used in fundamentally important reactions like Suzuki-Miyaura coupling and hydroboration. numberanalytics.com Metal complexes of tris(1H-imidazol-1-yl)boranuide could be developed as robust catalysts for a range of transformations, including C-H activation and borylation, which are key steps in creating complex molecules from simple precursors. oaepublish.com The goal is to design catalysts that operate under mild conditions with high efficiency and selectivity, reducing energy consumption and waste generation.

Energy Storage and Conversion: Boron-based materials are being investigated for applications in energy storage, such as in battery technologies and hydrogen storage. dergipark.org.trnih.gov The stability and tunable nature of tris(imidazolyl)borate complexes could be exploited in the design of novel electrolytes or molecular components for energy-related materials. nih.gov

Advanced Materials: Boron compounds are integral to advanced materials like boron nitride nanotubes and boron carbide. numberanalytics.com The self-assembly properties of tris(1H-imidazol-1-yl)boranuide metal complexes could be harnessed to create new supramolecular materials with tailored electronic or optical properties.

The continued development of this ligand system is aligned with the broader goals of green chemistry, aiming to create chemical processes that are safer, more efficient, and have a smaller environmental footprint. bohrium.com

Q & A

Q. Table 2: Crystallographic Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | P1 (triclinic) | |

| Unit Cell Dimensions | a=14.235 Å, b=14.301 Å, c=15.302 Å | |

| Refinement Software | SHELXL |

How do storage conditions and experimental buffers affect the stability of this compound?

Answer:

Contradictory evidence exists:

- Inert Storage : Evidence suggests 2–8°C under argon prevents hydrolysis .

- Ambient Conditions : Some boronates (e.g., trifluoro derivatives) are stable at room temperature .

Methodological Recommendations : - Conduct thermogravimetric analysis (TGA) to assess thermal stability.

- Test solubility and decomposition in buffers (e.g., Tris-HCl vs. phosphate) using UV-Vis spectroscopy.

- Avoid protic solvents (e.g., water) unless stabilized by ligands .

What advanced computational strategies predict the reactivity of this compound in coordination chemistry?

Answer:

- Density Functional Theory (DFT) : Calculate ligand-binding energies and frontier molecular orbitals to predict affinity for transition metals (e.g., Cu²⁺ or Zn²⁺).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).

- Validation : Compare computational results with experimental data (e.g., X-ray bond lengths) .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d) basis sets.

Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites.

How can researchers resolve contradictions in literature data on boron-based compounds?

Answer:

- Critical Analysis : Compare experimental conditions (e.g., solvent, temperature) across studies.

- Reproducibility Tests : Replicate synthesis and characterization under controlled variables.

- Data Triangulation : Cross-validate findings using multiple techniques (e.g., XRD, IR, and computational modeling) .

What are best practices for integrating primary literature into experimental design for novel boronates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.